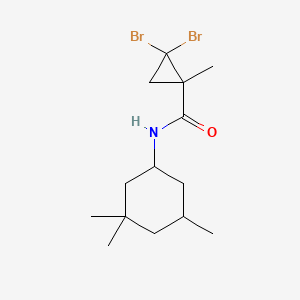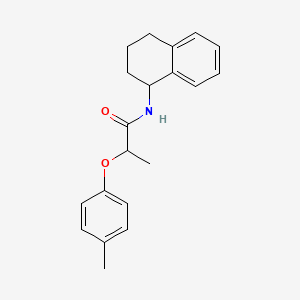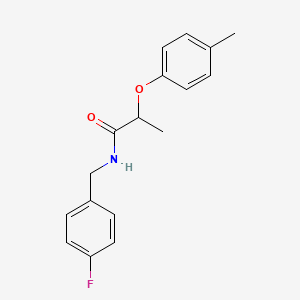![molecular formula C21H19ClN2O3S B4278998 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B4278998.png)
2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide
描述
2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide, also known as CP-690,550, is a synthetic compound that belongs to a class of drugs called Janus kinase inhibitors. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用机制
2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide works by inhibiting the activity of Janus kinases, which are enzymes involved in the signaling pathways of cytokines and growth factors. By inhibiting Janus kinases, 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide can reduce inflammation and suppress immune responses. 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide has been shown to be a selective inhibitor of Janus kinase 3, which is involved in the signaling pathways of cytokines that are important in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide has been shown to reduce inflammation and suppress immune responses in various animal models of autoimmune diseases. In clinical trials, 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide has been shown to reduce the signs and symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide has also been shown to be well-tolerated in humans, with a low incidence of adverse events.
实验室实验的优点和局限性
2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide has several advantages for lab experiments, including its selectivity for Janus kinase 3, its ability to reduce inflammation and suppress immune responses, and its well-tolerated profile in humans. However, 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide also has some limitations, including its relatively short half-life, which may require frequent dosing, and its potential for drug-drug interactions.
未来方向
There are several future directions for the research and development of 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide. These include:
1. Further studies to elucidate the mechanism of action of 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide and its effects on various cytokines and growth factors.
2. Development of new formulations of 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide with improved pharmacokinetic properties, such as longer half-life and better bioavailability.
3. Investigation of the potential therapeutic applications of 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide in other autoimmune diseases, such as multiple sclerosis and lupus.
4. Studies to identify biomarkers that can predict the response to 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide treatment and monitor disease activity.
5. Development of combination therapies that include 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide and other drugs with complementary mechanisms of action.
In conclusion, 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide is a promising compound with potential therapeutic applications in various autoimmune diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide are warranted to fully realize its therapeutic potential.
科学研究应用
2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide has shown promising results in reducing inflammation and suppressing immune responses. In clinical trials, 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxamide has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
属性
IUPAC Name |
2-[2-(3-chlorophenoxy)propanoylamino]-5-methyl-4-phenylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-12(27-16-10-6-9-15(22)11-16)20(26)24-21-18(19(23)25)17(13(2)28-21)14-7-4-3-5-8-14/h3-12H,1-2H3,(H2,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOHHBNXFWGIBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C(C)OC2=CC(=CC=C2)Cl)C(=O)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-({[3-(ethoxycarbonyl)-4-(2-furyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278916.png)
![N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-4-methoxybenzenesulfonohydrazide](/img/structure/B4278919.png)

![2-ethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B4278941.png)

![1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]pyrrolidine](/img/structure/B4278971.png)
![1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-4-ethylpiperazine](/img/structure/B4278980.png)
![5-methyl-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4278985.png)
![methyl 4-(2-furyl)-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4278990.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B4279002.png)
![3-({[4-(4-butylphenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4279005.png)


![methyl 5-ethyl-2-{[(4-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4279033.png)